4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride

Description

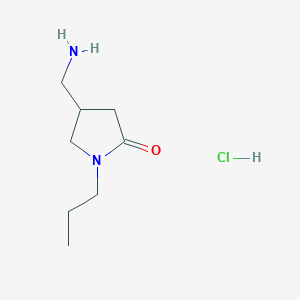

Chemical Structure and Properties 4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride is a pyrrolidinone derivative with an aminomethyl group at the 4-position and a propyl substituent at the 1-position of the lactam ring. Its hydrochloride salt enhances water solubility, making it suitable for pharmaceutical applications.

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₅N₂O·HCl

- Molecular Weight: 206.68 g/mol (free base: 169.23 g/mol)

Properties

IUPAC Name |

4-(aminomethyl)-1-propylpyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.ClH/c1-2-3-10-6-7(5-9)4-8(10)11;/h7H,2-6,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJZXZRHFNKGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CC(CC1=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride typically involves the reaction of a suitable pyrrolidine derivative with an aminomethylating agent. One common method involves the use of formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly as an acetylcholinesterase (AChE) inhibitor. This mechanism is significant in the context of neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic transmission can improve cognitive function.

Enzyme Inhibition Studies

Research has focused on the compound's ability to inhibit various enzymes, which is crucial for understanding its therapeutic potential. Studies indicate that structural modifications can enhance the potency of AChE inhibition, suggesting avenues for developing more effective drugs.

The biological effects of 4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride include:

- Neuroprotective Effects : Protects neurons from degeneration by maintaining acetylcholine levels.

- Cognitive Enhancement : Animal studies show improvements in learning and memory tasks.

- Potential Antidepressant Activity : Modulates mood disorders through cholinergic pathways.

Synthesis and Industrial Applications

In synthetic chemistry, this compound serves as a building block for creating more complex molecules. Its synthesis typically involves:

- Reaction with aminomethylating agents like formaldehyde under acidic conditions.

- Utilization of continuous flow reactors in industrial settings to optimize yields and efficiency.

Inhibition Studies

Research has demonstrated that piperidine derivatives effectively inhibit AChE, with varying degrees of potency. For instance, related compounds have shown significant inhibition at nanomolar concentrations, indicating that structural modifications can enhance efficacy.

Animal Model Studies

In vivo studies using rodent models have shown that compounds with similar structures can improve cognitive performance on tasks designed to assess memory and learning capabilities.

Pharmacokinetics Research

Investigations into the pharmacokinetic properties of related piperidine derivatives revealed that modifications in structure could lead to improved bioavailability and reduced clearance rates, critical for therapeutic efficacy.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with these targets, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Research Findings and Limitations

- Preclinical Studies: Limited published data exist for this specific compound. Structural analogues like 1-propylpyrrolidin-2-one show anticonvulsant activity in rodent models, suggesting a possible therapeutic pathway .

- Gaps in Literature: Direct comparative studies with other pyrrolidinone derivatives are scarce. Most inferences are drawn from computational modeling or fragment-based predictions.

Biological Activity

4-(Aminomethyl)-1-propylpyrrolidin-2-one hydrochloride, also known as B2741693, is a synthetic compound with potential therapeutic applications. Its biological activity has garnered interest due to its structural similarities to other piperidine derivatives, which are known for their diverse pharmacological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrrolidinone ring with an aminomethyl group. Its molecular formula is and it has a CAS number of 1909309-24-5. The compound exhibits solubility in water due to the presence of the hydrochloride salt form.

This compound primarily acts as an acetylcholinesterase (AChE) inhibitor , which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and potentially improving cognitive function.

Biochemical Pathways

The compound interacts with cholinergic pathways, affecting neurotransmission and influencing various physiological processes. The increased concentration of acetylcholine can lead to enhanced synaptic plasticity, which is crucial for learning and memory.

Pharmacological Activity

Research has indicated that this compound exhibits several pharmacological activities:

- Neuroprotective Effects : Studies suggest that AChE inhibitors can protect neurons from degeneration by maintaining acetylcholine levels.

- Cognitive Enhancement : Animal models have shown improvements in learning and memory tasks following administration of AChE inhibitors.

- Potential Antidepressant Activity : Some studies point towards a role in modulating mood disorders through cholinergic pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights that may be applicable to this compound:

- Inhibition of AChE : Research demonstrated that piperidine derivatives effectively inhibit AChE, with varying degrees of potency. For instance, a related compound showed significant inhibition at nanomolar concentrations, suggesting that structural modifications can enhance efficacy .

- Animal Studies : In vivo studies using rodent models have shown that compounds with similar structures can improve cognitive performance on tasks designed to assess memory and learning capabilities .

- Pharmacokinetics : Investigations into the pharmacokinetic properties of related piperidine derivatives revealed that modifications in structure could lead to improved bioavailability and reduced clearance rates, which are critical for therapeutic efficacy .

Comparative Analysis

The following table summarizes the biological activity and pharmacological effects of this compound compared to other known AChE inhibitors:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.